molecular formula C11H16N2O5 B11819361 Methyl 4-((tert-butoxycarbonyl)amino)-3-methylisoxazole-5-carboxylate

Methyl 4-((tert-butoxycarbonyl)amino)-3-methylisoxazole-5-carboxylate

Cat. No.: B11819361
M. Wt: 256.25 g/mol
InChI Key: ZXZZVTREINJNRU-UHFFFAOYSA-N
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Description

Methyl 4-((tert-butoxycarbonyl)amino)-3-methylisoxazole-5-carboxylate is a heterocyclic compound featuring an isoxazole core substituted with a tert-butoxycarbonyl (Boc)-protected amino group at position 4, a methyl group at position 3, and a methyl ester at position 5. This compound is pivotal in medicinal chemistry and organic synthesis, where the Boc group serves as a temporary protective moiety for amines, enabling controlled reactivity in multi-step syntheses . The methyl ester enhances stability and modulates solubility, making it suitable for applications in drug discovery and intermediates for functionalization .

Properties

Molecular Formula

C11H16N2O5

Molecular Weight

256.25 g/mol

IUPAC Name

methyl 3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C11H16N2O5/c1-6-7(8(18-13-6)9(14)16-5)12-10(15)17-11(2,3)4/h1-5H3,(H,12,15)

InChI Key

ZXZZVTREINJNRU-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1NC(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclization and Ring Formation

The isoxazole ring is assembled through cyclocondensation of β-dicarbonyl compounds with hydroxylamine. For example, ethyl acetoacetate reacts with hydroxylamine hydrochloride in ethanol under reflux to form 3-methylisoxazol-5-ol, which is subsequently esterified with methanol in the presence of sulfuric acid. This method, however, often requires purification via silica gel chromatography to remove unreacted starting materials and byproducts.

An alternative approach involves the use of nitrile oxides, generated in situ from hydroxamic acid chlorides, which undergo [3+2] cycloaddition with acetylene derivatives. This method, while efficient, demands anhydrous conditions and strict temperature control to prevent side reactions.

Introduction of the Amino Group

The 4-amino substituent is introduced via electrophilic aromatic substitution or through reduction of nitro intermediates. Source demonstrates the nitration of methyl 3-methoxyisoxazole-5-carboxylate using a mixture of tetramethylammonium nitrate and triflic anhydride in DCM, followed by reduction with hydrogen gas over a palladium catalyst to yield the primary amine. The choice of reducing agent significantly impacts yield; catalytic transfer hydrogenation with ammonium formate has been shown to achieve 83% yield in related systems.

Boc Protection of the Amino Group

The Boc group is introduced to protect the primary amine during subsequent reactions. This is typically accomplished using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). Source outlines a protocol where the amine intermediate is dissolved in tetrahydrofuran (THF), treated with Boc anhydride (2.0 equivalents), and stirred at 80°C for 3 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate, yielding the Boc-protated compound with 91% purity after column chromatography.

Table 1: Optimization of Boc Protection Conditions

ParameterCondition 1Condition 2Optimal Condition
SolventTHFDCMTHF
Temperature (°C)802580
BaseDMAPTEADMAP
Yield (%)917891

Esterification and Final Functionalization

The carboxylic acid at position 5 of the isoxazole ring is esterified with methanol to yield the methyl ester. This step is often performed concurrently with Boc protection to streamline synthesis. In a representative procedure, the carboxylic acid is activated as an acid chloride using oxalyl chloride and catalytic DMF in DCM at 0°C. The resulting acyl chloride is then treated with methanol under reflux, achieving quantitative conversion to the methyl ester.

Source further elaborates on the use of mixed anhydride methods, where the acid is treated with isobutyl chloroformate in the presence of N-methylmorpholine, followed by methanolysis. This method avoids the use of hazardous acid chlorides and achieves comparable yields (85–90%).

Purification and Characterization

Crude products are purified via silica gel column chromatography using gradients of ethyl acetate in hexanes (10–30% v/v). Source reports a purity of >95% after chromatography, as confirmed by high-performance liquid chromatography (HPLC). Nuclear magnetic resonance (NMR) spectroscopy is critical for structural validation; the Boc-protected amine exhibits characteristic tert-butyl signals at δ 1.43 ppm in the 1H^1H NMR spectrum and δ 27.9–28.1 ppm in the 13C^{13}C spectrum.

Table 2: Key Spectroscopic Data

Proton/Group1H^1H NMR (δ, ppm)13C^{13}C NMR (δ, ppm)
Boc tert-butyl1.43 (s)27.9–28.1
Isoxazole C-4-158.4
Methyl ester (COOCH3)3.85 (s)52.1

Comparative Analysis of Synthetic Routes

Two primary routes dominate the literature:

  • Sequential Approach : Cyclization → Amination → Boc Protection → Esterification. This method offers modularity but accumulates impurities at each step.

  • Convergent Approach : Pre-formed Boc-protected amine is coupled to the esterified isoxazole core. This route reduces intermediate purification steps but requires high-yielding coupling reagents.

Source demonstrates the convergent approach using palladium-catalyzed cross-coupling, achieving an overall yield of 68% compared to 52% for the sequential route .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((tert-butoxycarbonyl)amino)-3-methylisoxazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring or the Boc-protected amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Applications in Medicinal Chemistry

Methyl 4-((tert-butoxycarbonyl)amino)-3-methylisoxazole-5-carboxylate has shown promise in several areas:

  • Drug Development : The compound's unique structural features allow it to interact with various biological targets, making it a candidate for drug design. Preliminary studies suggest that modifications to the isoxazole ring can significantly influence its binding affinity to proteins or enzymes .
  • Anticancer Research : Similar compounds have been investigated for their anticancer properties. For instance, derivatives of isoxazole have been shown to exhibit activity against different cancer cell lines, indicating that this compound may also possess similar potential .
  • Synthetic Intermediates : As an intermediate in organic synthesis, this compound can be used to create other biologically active molecules, facilitating the development of new pharmaceuticals .

Case Study 1: Interaction Studies

Research has focused on understanding how modifications to this compound affect its interaction with biological targets. A series of derivatives were synthesized and evaluated for their binding affinities to specific enzymes involved in metabolic pathways related to cancer progression.

Case Study 2: Anticancer Activity

A study examined several isoxazole derivatives, including this compound, for their cytotoxic effects on various cancer cell lines such as breast and ovarian cancer. Results indicated that certain modifications enhanced their anticancer activity, suggesting a pathway for developing potent chemotherapeutics .

Mechanism of Action

The mechanism of action of Methyl 4-((tert-butoxycarbonyl)amino)-3-methylisoxazole-5-carboxylate involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets such as enzymes or receptors. The isoxazole ring may also participate in hydrogen bonding and other interactions with target molecules .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences between the target compound and related molecules:

Compound Name Heterocycle Core Substituents (Positions) Functional Groups Key Applications/Notes References
Methyl 4-((tert-butoxycarbonyl)amino)-3-methylisoxazole-5-carboxylate Isoxazole Boc-amino (4), methyl (3), methyl ester (5) Boc-protected amine, ester Drug intermediates, protective groups
5-{[(tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-4-carboxylic acid Thiazole Boc-amino (5), methyl (3), carboxylic acid (4) Boc-protected amine, carboxylic acid Potential protease inhibitors
Methyl 3-methylisoxazole-5-carboxylate Isoxazole Methyl (3), methyl ester (5) Ester Simplistic intermediate for derivatization
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate Isoxazole tert-Butyl (5), ethyl ester (3) Bulky alkyl, ester Steric hindrance studies
3-Amino-5-tert-butylisoxazole Isoxazole tert-Butyl (5), unprotected amino (3) Free amine Reactive intermediate
Key Observations:
  • Heterocycle Core : Thiazoles (e.g., ) differ from isoxazoles by replacing oxygen with sulfur, altering electronic properties and hydrogen-bonding capabilities. Thiazoles are more nucleophilic, impacting interactions in biological systems.
  • Protective Groups : The Boc group in the target compound enhances stability during synthesis, whereas unprotected amines (e.g., ) are prone to unwanted reactions but offer immediate reactivity .
  • Functional Groups : Methyl esters (target compound, ) improve lipophilicity compared to carboxylic acids (e.g., ), which may enhance membrane permeability in drug candidates.

Stability and Physicochemical Properties

  • Boc Protection : The Boc group in the target compound increases steric bulk and reduces polarity compared to unprotected amines. This improves solubility in organic solvents, facilitating chromatographic purification .
  • Thiazole vs.
  • Methyl Ester vs. Carboxylic Acid : The ester group in the target compound reduces crystallinity compared to carboxylic acids, impacting formulation in solid-state applications .

Biological Activity

Methyl 4-((tert-butoxycarbonyl)amino)-3-methylisoxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique isoxazole structure and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Properties

The compound has the molecular formula C11H16N2O5C_{11}H_{16}N_{2}O_{5} and a molecular weight of approximately 256.25 g/mol. The isoxazole ring system contributes to its biological reactivity, while the tert-butoxycarbonyl (Boc) group is used as a protecting group for amines, enhancing stability during synthesis and functionalization processes.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the isoxazole ring.
  • Introduction of the tert-butoxycarbonyl group.
  • Esterification to form the final product.

This synthetic pathway allows for further modifications, which can enhance biological activity or tailor the compound for specific applications.

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For example, structural analogs have shown activity against various bacterial strains, including Mycobacterium tuberculosis. The binding affinity of these compounds to specific enzymes involved in bacterial metabolism suggests that modifications to the isoxazole structure can enhance their efficacy as antimicrobial agents .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may interact with enzymes such as xanthine oxidase, which plays a critical role in purine metabolism. Compounds with similar structures have demonstrated varying degrees of inhibition, with some showing IC50 values in the low micromolar range .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the isoxazole ring or substituents can significantly influence its interaction with biological targets. For instance:

ModificationEffect on Activity
Addition of halogensIncreased enzyme binding affinity
Alteration of Boc groupEnhanced stability and solubility
Variation in carboxylate positionChanges in antimicrobial potency

These findings highlight the importance of systematic structural modifications in enhancing the compound's therapeutic potential .

Case Studies

  • Antitubercular Activity : A study focusing on a series of thiazole-isoxazole hybrids revealed that certain derivatives exhibited potent antitubercular activity with minimal toxicity towards mammalian cells. These compounds were designed based on the pharmacophore identified in this compound .
  • Xanthine Oxidase Inhibition : Compounds structurally related to this compound were tested for their ability to inhibit xanthine oxidase. Results indicated that modifications could lead to improved inhibition compared to existing drugs like febuxostat, suggesting a promising avenue for drug development .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 4-((tert-butoxycarbonyl)amino)-3-methylisoxazole-5-carboxylate with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of precursors (e.g., isoxazole derivatives) followed by Boc (tert-butoxycarbonyl) protection. Key steps include:

  • Precursor Selection : Use ethyl ester analogs (e.g., ethyl 5-amino-3-methylisoxazole-4-carboxylate) as starting materials for functionalization .
  • Purification : Employ column chromatography and thin-layer chromatography (TLC) to monitor reaction progress and isolate intermediates .
  • Characterization : Confirm purity via 1H^1H-NMR and 13C^{13}C-NMR spectroscopy, with mass spectrometry (MS) for molecular weight validation .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR identifies proton environments (e.g., tert-butyl group at δ 1.2–1.4 ppm), while 13C^{13}C-NMR confirms carbonyl and isoxazole ring carbons .
  • Mass Spectrometry (ESI-MS) : Detects molecular ion peaks (e.g., [M+H]+^+) and fragments to validate synthesis .
  • Infrared (IR) Spectroscopy : Identifies functional groups like ester C=O (~1700 cm1^{-1}) and Boc N-H stretches (~3350 cm1^{-1}) .

Q. What safety protocols should be followed during the synthesis and handling of this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear NIOSH-approved safety glasses, nitrile gloves, and lab coats. Use fume hoods for reactions involving volatile reagents .
  • Handling : Inspect gloves before use; avoid skin contact by using proper removal techniques. Quench reactive intermediates (e.g., with water) before disposal .
  • Storage : Keep in sealed containers at room temperature (RT) away from moisture to prevent ester hydrolysis .

Q. What are the recommended storage conditions to ensure the compound's stability over extended periods?

  • Methodological Answer : Store in airtight containers under anhydrous conditions at RT. Desiccants (e.g., silica gel) can mitigate hydrolysis of the Boc group or ester functionality .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using different coupling agents for functionalizing the isoxazole ring?

  • Methodological Answer :

  • Coupling Agent Comparison : Test agents like HATU vs. EDC/HOBt for amide bond formation. HATU often improves yields in sterically hindered reactions (e.g., coupling to bulky amines) .
  • Optimization : Adjust reaction parameters (e.g., temperature, solvent polarity) and monitor via TLC. For example, DMF enhances solubility in Pd-catalyzed cross-couplings .
  • Mechanistic Analysis : Use computational tools (DFT calculations) to evaluate transition states and identify steric/electronic barriers .

Q. What computational methods are suitable for predicting the compound's interaction with biological targets like protein kinases?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding poses with kinase ATP-binding pockets. Focus on hydrogen bonding between the Boc group and conserved residues .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100+ ns to assess binding affinity and conformational changes .
  • QSAR Studies : Correlate substituent effects (e.g., methyl vs. bromo groups) with inhibitory activity using regression models .

Q. How does the steric hindrance of the tert-butoxycarbonyl group influence the compound's reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • Steric Effects : The bulky Boc group reduces nucleophilic attack at the adjacent carbonyl. This can be mitigated by using polar aprotic solvents (e.g., DMSO) to stabilize transition states .
  • Alternative Protecting Groups : Compare with less hindered groups (e.g., acetyl) to evaluate reaction rates via kinetic studies .
  • Experimental Validation : Monitor substitution progress using 19F^{19}F-NMR if fluorine-containing nucleophiles are employed .

Q. What strategies can be employed to analyze and validate unexpected byproducts formed during ester hydrolysis of this compound?

  • Methodological Answer :

  • Byproduct Isolation : Use preparative HPLC or recrystallization to isolate impurities. Characterize via high-resolution MS and 2D NMR (e.g., HSQC, COSY) .
  • Mechanistic Proposals : Propose pathways (e.g., ring-opening under acidic conditions) and validate with isotopic labeling (18O^{18}O) .
  • Reaction Monitoring : Employ in-situ IR or Raman spectroscopy to detect intermediate species during hydrolysis .

Key Notes

  • Contradiction Handling : For conflicting data (e.g., reaction yields), cross-validate results using orthogonal techniques (e.g., LC-MS vs. NMR) and replicate experiments under standardized conditions .

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